molecular formula C8H5Cl2FO2 B1410171 Methyl 3,4-dichloro-5-fluorobenzoate CAS No. 1806302-39-5

Methyl 3,4-dichloro-5-fluorobenzoate

Cat. No.: B1410171
CAS No.: 1806302-39-5
M. Wt: 223.02 g/mol
InChI Key: XLMIEDDMDAKHMB-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one fluorine atom, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dichloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dichloro-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,4-dichloro-5-fluorobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dichloro-5-fluorobenzoate is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are desired .

Properties

IUPAC Name

methyl 3,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIEDDMDAKHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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